2,5-Dichlorophenoxyacetic acid

Descripción general

Descripción

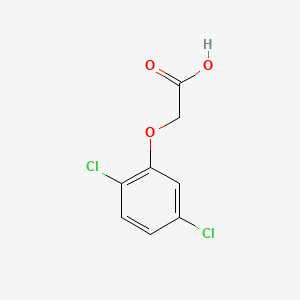

2,5-Dichlorophenoxyacetic acid (2,5-D) is a synthetic auxin and an analogue of indole-3-acetic acid . It is the active ingredient in many products used as an herbicide to kill weeds on land and in the water . The molecular formula of 2,5-D is C8H6Cl2O3 .

Synthesis Analysis

The synthesis of 2,5-Dichlorophenoxyacetic acid is a complex process. A systematic methodology including a literature study, conceptual flow sheet, and process design in more depth is used for the process design .

Molecular Structure Analysis

The molecular structure of 2,5-Dichlorophenoxyacetic acid is characterized by a molecular weight of 221.03 g/mol. The IUPAC name is 2-(2,5-dichlorophenoxy)acetic acid. The InChI is InChI=1S/C8H6Cl2O3/c9-5-1-2-6(10)7(3-5)13-4-8(11)12/h1-3H,4H2,(H,11,12) and the Canonical SMILES is C1=CC(=C(C=C1Cl)OCC(=O)O)Cl .

Physical And Chemical Properties Analysis

The physical and chemical properties of 2,5-Dichlorophenoxyacetic acid include a molecular weight of 221.03 g/mol, XLogP3 of 2.8, Hydrogen Bond Donor Count of 1, Hydrogen Bond Acceptor Count of 3, Rotatable Bond Count of 3, Exact Mass of 219.9693994 g/mol, Monoisotopic Mass of 219.9693994 g/mol, Topological Polar Surface Area of 46.5 Ų, and Heavy Atom Count of 13 .

Aplicaciones Científicas De Investigación

1. Supplement in Plant Cell Culture Media 2,4-Dichlorophenoxyacetic acid is used as a supplement in plant cell culture media . It provides essential nutrients and growth factors that help in the growth and development of plant cells in vitro .

Synthetic Auxin

It is a synthetic auxin, a type of plant hormone that regulates plant growth . As an auxin, it can stimulate cell elongation and division, root initiation, bud formation, and the growth and development of flowers and fruits .

Plant Growth Regulator

As a plant growth regulator, it can control the growth of plants and crops . It can be used to manipulate the growth patterns of plants, making them more suitable for specific purposes or growing conditions .

Increasing Latex Output

It is used to increase the latex output of old rubber trees . By stimulating the latex-producing cells in the tree, it can increase the yield of latex, which is used in the production of natural rubber .

Herbicide Degradation

Research has shown that it can be degraded effectively via ultrasonic-assisted electro-activation of the persulfate system in the presence of nano-zero valent iron . This process can be used to remove this herbicide from the environment, reducing its potential impact on non-target organisms .

Effect on Vegetable Crops

Sublethal amounts of 2,4-Dichlorophenoxyacetic acid were applied to several vegetable crops to determine its effect on yield and quality . It was found that tomato and root crops were most sensitive to 2,4-D; as little as 2.1 g/ha of acid distorted tomato fruit shape and elongated radish roots .

Mecanismo De Acción

Target of Action

The primary target of (2,5-Dichlorophenoxy)acetic acid is the auxin receptor system in plants . This compound mimics the natural plant hormone auxin, leading to uncontrolled growth in broadleaf weeds . It also interacts with the Glutathione S-transferase P enzyme, which plays a role in the detoxification of xenobiotics .

Mode of Action

(2,5-Dichlorophenoxy)acetic acid acts by mimicking the natural plant hormone auxin . When absorbed by the plant, it binds to the auxin receptors, causing a disruption in normal plant growth patterns . This leads to rapid, uncontrolled growth, often referred to as "growing to death" . The compound is also absorbed through the leaves and is translocated to the meristems of the plant .

Biochemical Pathways

(2,5-Dichlorophenoxy)acetic acid affects the auxin signaling pathway, which is crucial for plant growth and development . By mimicking auxin, it disrupts the normal functioning of this pathway, leading to uncontrolled growth and eventual plant death . It also increases the synthesis of the plant hormones abscisic acid (ABA) and ethylene, and the levels of reactive oxygen species (ROS) .

Pharmacokinetics

(2,5-Dichlorophenoxy)acetic acid is highly soluble in water, which facilitates its uptake by plants . Once absorbed, it is translocated to various parts of the plant, including the meristems

Result of Action

The primary molecular effect of (2,5-Dichlorophenoxy)acetic acid is the disruption of normal plant growth patterns . On a cellular level, it causes rapid, uncontrolled growth, leading to abnormalities such as stem curl-over and leaf withering . Ultimately, these effects result in the death of the plant .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (2,5-Dichlorophenoxy)acetic acid. For instance, its high water solubility means that it can be easily leached from the soil, potentially affecting non-target organisms . Additionally, the compound’s volatility and potential to persist in aquatic systems under certain conditions can influence its environmental impact .

Safety and Hazards

2,5-Dichlorophenoxyacetic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, serious eye damage/eye irritation, skin sensitization, carcinogenicity, and specific target organ toxicity (single exposure). The target organs are the respiratory system .

Propiedades

IUPAC Name |

2-(2,5-dichlorophenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O3/c9-5-1-2-6(10)7(3-5)13-4-8(11)12/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVPLLFUCNGVUAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)OCC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40206943 | |

| Record name | 2,5-Dichlorophenoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40206943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dichlorophenoxyacetic acid | |

CAS RN |

582-54-7 | |

| Record name | 2-(2,5-Dichlorophenoxy)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=582-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dichlorophenoxyacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000582547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dichlorophenoxyacetic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190556 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Dichlorophenoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40206943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dichlorophenoxyacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.626 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

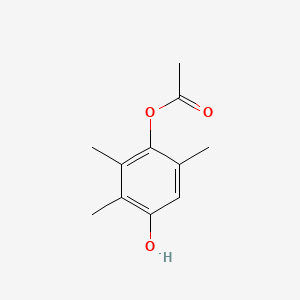

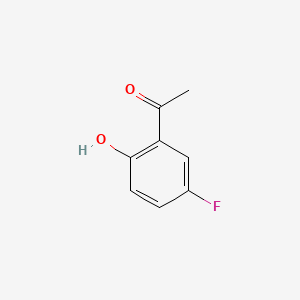

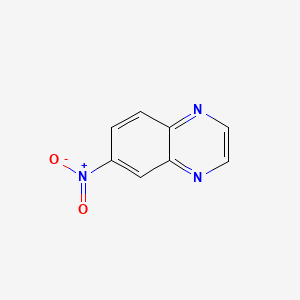

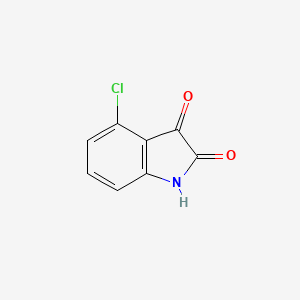

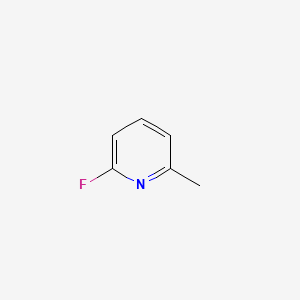

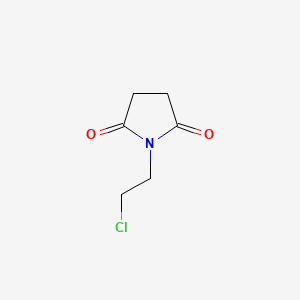

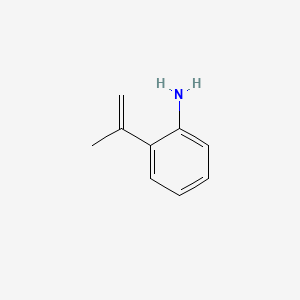

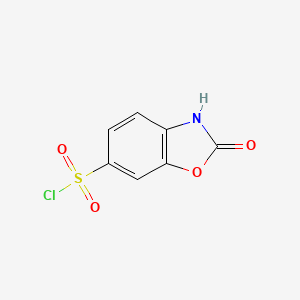

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.